molecular formula C10H16ClNO3S2 B2793573 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide CAS No. 2034529-79-6

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide

Cat. No.: B2793573
CAS No.: 2034529-79-6
M. Wt: 297.81
InChI Key: DIBBSUYPCNKWGM-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a 5-chlorothiophene ring, a methoxyethyl chain, and a propane-1-sulfonamide moiety. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3S2/c1-3-6-17(13,14)12-7-8(15-2)9-4-5-10(11)16-9/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBSUYPCNKWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide typically involves the following steps:

    Thiophene Derivatization: The starting material, 5-chlorothiophene, undergoes a reaction with a suitable alkylating agent to introduce the 2-methoxyethyl group.

    Sulfonamide Formation: The intermediate product is then reacted with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the final sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 58: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide

  • Structure : Features a 5-chlorothiophene-sulfonamide group linked to an indole-propanamide backbone.
  • Key Differences :
    • The target compound lacks the indole-propanamide scaffold, instead incorporating a methoxyethyl chain.
    • Both share the 5-chlorothiophene-sulfonamide motif, which may confer similar electronic and steric properties for target binding.
  • Synthesis: Prepared via coupling of 5-chlorothiophene-2-sulfonamide with an indole-propanoic acid derivative, followed by HPLC purification .

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

  • Structure : A benzene-sulfonamide attached to a chloromethoxyphenyl group.
  • Key Differences :
    • Replaces the thiophene ring with a benzene ring, reducing aromatic heteroatom interactions.
    • The methoxy group is directly on the phenyl ring, whereas the target compound has a methoxyethyl chain, enhancing conformational flexibility.

Goxalapladib (CAS-412950-27-7)

  • Structure : A complex naphthyridine-acetamide derivative with trifluoromethyl and methoxyethyl substituents.
  • Key Differences :
    • Larger molecular weight (718.80 vs. ~300–400 for the target compound) and a polycyclic core.
    • Shares the methoxyethyl group, which may improve solubility and pharmacokinetics .

(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide

  • Structure : A sulfinamide with dichloroethyl and phenylsulfonyl groups.
  • Key Differences :
    • Sulfinamide vs. sulfonamide functional group, altering hydrogen-bonding capacity.
    • Bulky substituents (dichloroethyl, phenylsulfonyl) likely reduce solubility compared to the target compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Sulfonamide Derivatives

Compound Molecular Formula Key Substituents Potential Activity
Target Compound C₁₀H₁₅ClNO₃S₂ 5-Chlorothiophene, methoxyethyl Enzyme inhibition, antimicrobial
Compound 58 C₂₄H₂₀Cl₂N₂O₅S₂ Indole-propanamide, 5-chlorothiophene Anti-inflammatory
N-(5-Chloro-2-methoxyphenyl) C₁₃H₁₂ClNO₃S Benzene-sulfonamide, chloromethoxy Anti-malarial
Goxalapladib C₄₀H₃₉F₅N₄O₃ Naphthyridine, trifluoromethyl Atherosclerosis treatment

Key Observations:

Thiophene vs. Benzene Rings : The 5-chlorothiophene in the target compound may enhance π-π stacking and hydrophobic interactions compared to benzene derivatives .

Methoxyethyl Chain : Increases flexibility and solubility relative to rigid methoxyphenyl groups .

Sulfonamide vs. Sulfinamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition .

Methodological Insights

  • Synthesis : Coupling reactions using sulfonamide precursors (e.g., 5-chlorothiophene-2-sulfonamide) and alkyl/aryl halides are common .
  • Crystallography : Tools like SHELX and Mercury CSD enable structural validation and comparison of intermolecular interactions .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly as an inhibitor of carbonic anhydrase and potential antibacterial and anti-inflammatory effects. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅ClN₁O₃S
  • Molecular Weight : 297.81 g/mol
  • Functional Groups : Sulfonamide group, chlorothiophene moiety

The presence of the sulfonamide group is significant as it is associated with various biological activities, including antibacterial properties. The chlorothiophene moiety may enhance the compound's pharmacological profile.

Synthesis

The synthesis of this compound involves several chemical reactions, typically including:

  • Formation of the Thiophene Ring : Utilizing chlorinated thiophenes as starting materials.
  • Addition of the Methoxyethyl Group : Through alkylation reactions.
  • Sulfonamide Formation : By reacting with sulfonyl chlorides.

Inhibition of Carbonic Anhydrase

This compound has been identified as a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in physiological processes. The inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and certain types of edema.

Antibacterial Properties

Sulfonamides are historically known for their antibacterial activity. Research indicates that this compound may exhibit similar properties, potentially making it effective against various bacterial strains. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anti-inflammatory Effects

Emerging studies suggest that compounds with sulfonamide structures can also possess anti-inflammatory properties. This dual action may provide therapeutic benefits in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
SulfanilamideCHNOSFirst sulfonamide antibiotic; widely used for infections
DorzolamideCHClNOSSpecific CA inhibitor used in glaucoma treatment
AcetazolamideCHNOSUsed for altitude sickness; inhibits carbonic anhydrase

The distinct chlorothiophene structure in this compound may confer unique pharmacological properties compared to traditional sulfonamides.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential use as a new antibiotic agent.
  • Carbonic Anhydrase Inhibition : Kinetic studies revealed that this compound has a high affinity for carbonic anhydrase isoforms, suggesting its utility in treating conditions related to CA dysfunction.
  • Inflammatory Response Modulation : Animal models indicated that treatment with this compound reduced markers of inflammation significantly compared to controls, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide, and how can side reactions be minimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the thiophene moiety can be functionalized via chlorination at the 5-position, followed by methoxyethylation using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF). The propane-1-sulfonamide group is introduced via sulfonylation of a primary amine intermediate with propane-1-sulfonyl chloride in dichloromethane, using triethylamine as a base. Key challenges include controlling regioselectivity during chlorination and avoiding over-sulfonylation. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical to isolate the pure product .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are used to verify the methoxyethyl group (δ ~3.3–3.5 ppm for OCH3_3), chlorothiophene protons (δ ~6.5–7.0 ppm), and sulfonamide protons (δ ~1.8–2.2 ppm for propane chain).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%.
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 352.03).
    Cross-validation with IR spectroscopy (sulfonamide S=O stretches at ~1150–1350 cm1^{-1}) is recommended .

Q. What biological activities are reported for structurally analogous sulfonamides, and how might they guide hypotheses for this compound?

Sulfonamides with chlorothiophene motifs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) exhibit herbicidal, antimalarial, and anticancer activities. The 5-chlorothiophen-2-yl group may enhance lipophilicity and target binding, while the methoxyethyl chain could influence pharmacokinetics. Preliminary assays should focus on antimicrobial (Gram-positive bacteria, fungi) and cytotoxic screens (e.g., MTT assays against HeLa or MCF-7 cell lines) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this sulfonamide?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. For example, the dihedral angle between the thiophene ring and sulfonamide group may influence biological activity. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds between sulfonamide oxygen and water molecules in the crystal lattice). This data is critical for validating computational models and understanding steric effects .

Q. How should researchers address contradictory results in biological activity assays, such as inconsistent IC50_{50}50​ values across studies?

Methodological discrepancies (e.g., cell line variability, assay protocols) are common. Standardize assays using:

  • Positive controls: Reference drugs (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves: At least six concentrations in triplicate.
  • Statistical analysis: ANOVA with post-hoc tests to confirm significance.
    If contradictions persist, investigate off-target interactions via proteomic profiling or molecular docking against secondary targets (e.g., kinases, GPCRs) .

Q. What computational strategies are effective for predicting target binding modes and optimizing this compound’s bioactivity?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to dock the sulfonamide into active sites (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on the chlorothiophene’s halogen-bonding potential with Arg/Lys residues.
  • Molecular Dynamics (MD): Simulate binding stability (10–100 ns trajectories) in explicit solvent (TIP3P water model).
  • QSAR modeling: Corporate substituent effects (e.g., methoxy vs. ethoxy groups) using Hammett σ constants or logP values .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency or selectivity?

  • Sulfonamide group: Replace propane-1-sulfonamide with cyclopropane or aryl sulfonamides to modulate steric bulk.
  • Thiophene ring: Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilicity.
  • Methoxyethyl chain: Test shorter (ethoxy) or branched (isopropoxy) analogs to improve solubility.
    Synthesize derivatives via parallel synthesis and evaluate using standardized bioassays .

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